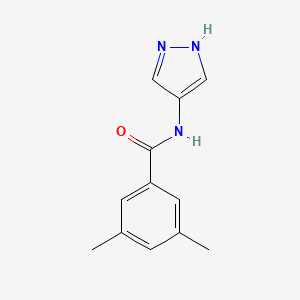
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as MEIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. MEIA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising applications of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is in the field of cancer research. Studies have shown that N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in cell signaling pathways. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in a variety of research fields. However, N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide also has some limitations. It can be difficult to work with in certain experimental systems, and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide. One area of interest is in the development of more effective cancer treatments. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has shown promise as a potential cancer treatment, and further research is needed to determine its efficacy in vivo. Other potential future directions include the use of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide and to develop more effective methods for synthesizing and working with this compound.
Synthesemethoden
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process is relatively straightforward.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(8-13(17)14-6-7-16)10-4-2-3-5-12(10)15-9/h2-5,15-16H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJLFHBWLEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)


![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)